Product packaging for Dimethyl 3,3'-sulfinyldipropionate(Cat. No.:CAS No. 33622-50-3)

Dimethyl 3,3'-sulfinyldipropionate

Cat. No.: B3051426
CAS No.: 33622-50-3
M. Wt: 222.26 g/mol
InChI Key: GLPRQNOWBCEZRE-UHFFFAOYSA-N
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Description

Dimethyl 3,3'-sulfinyldipropionate (CAS 33622-50-3) is a high-purity biochemical with the molecular formula C8H14O5S and a molecular weight of 222.26 g/mol . This compound features a central sulfinyl group (S=O) flanked by two propionate ester chains, a structure that suggests its potential utility as a versatile building block in organic synthesis and chemical biology. Researchers value this sulfoxide for its potential as a precursor in the synthesis of more complex sulfur-containing molecules or as a component in the development of functional materials. The ester groups can be modified, for instance through hydrolysis or amidation, to alter the compound's properties or to link it to other molecular entities. While specific clinical applications are not defined for this product, sulfoxide-containing compounds are widely studied in various fields for their unique chemical and physical properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O5S B3051426 Dimethyl 3,3'-sulfinyldipropionate CAS No. 33622-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-methoxy-3-oxopropyl)sulfinylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5S/c1-12-7(9)3-5-14(11)6-4-8(10)13-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPRQNOWBCEZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425041
Record name Propanoic acid, 3,3'-sulfinylbis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33622-50-3
Record name Propanoic acid, 3,3'-sulfinylbis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Dimethyl 3,3 Sulfinyldipropionate

Fundamental Reaction Pathways

Dimethyl 3,3'-sulfinyldipropionate, a dialkyl sulfoxide (B87167), exhibits a range of reactivity patterns characteristic of the sulfinyl group. Its reactions are primarily centered around the sulfur atom, which can act as both a nucleophile and an electrophile, and the adjacent carbon atoms.

Nucleophilic Reactivity Mediated by In Situ Generated Sulfenate Anions

A significant reaction pathway for β-sulfinyl esters like this compound involves their ability to serve as precursors for sulfenate anions (RSO⁻). researchgate.netmdpi.com These anions are typically generated in situ and are potent nucleophiles at the sulfur atom. researchgate.netmdpi.com

The generation of sulfenate anions from β-sulfinyl esters can be initiated by a base-induced retro-Michael reaction. nih.gov Deprotonation at the carbon alpha to the sulfinyl group at low temperatures can lead to the fragmentation of the molecule, liberating a sulfenate salt and an α,β-unsaturated ester. nih.gov This process provides a mild and efficient route to these reactive intermediates. nih.gov

Once formed, these sulfenate anions can participate in various nucleophilic reactions. For instance, they can be alkylated with alkyl halides to produce a diverse range of sulfoxides. nih.gov This method has been extended to the synthesis of nonracemic sulfoxides through the inclusion of a chiral ligand like (-)-sparteine, which induces a moderate degree of enantioselectivity. nih.gov

Furthermore, these in situ generated sulfenate anions have been successfully employed in transition-metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions with aryl and heteroaryl halides or triflates allow for the synthesis of aryl and heteroaryl sulfoxides. researchgate.netnih.gov This strategy offers excellent control over the oxidation state of the resulting sulfoxide and is compatible with a wide array of functional groups. researchgate.net A transition-metal-free approach for the direct sulfinylation of certain haloheteroarenes using β-sulfinyl esters as the sulfenate source in the presence of a strong base has also been developed. nih.govacs.org

The general scheme for the generation and subsequent nucleophilic reaction of sulfenate anions from β-sulfinyl esters is depicted below:

Table 1: Generation and Reactivity of Sulfenate Anions

StepDescriptionReactantsProducts
1Base-induced retro-Michael reactionThis compound, Base (e.g., LiOtBu)Sulfenate anion, Methyl acrylate (B77674)
2aAlkylationSulfenate anion, Alkyl halide (R-X)R-S(O)-CH₂CH₂CO₂Me, X⁻
2bPalladium-catalyzed ArylationSulfenate anion, Aryl halide (Ar-X), Pd catalystAr-S(O)-CH₂CH₂CO₂Me, X⁻

Retro-Michael Addition Mechanisms

The retro-Michael addition is a key mechanistic pathway for this compound and related β-sulfinyl compounds. nih.gov This reaction involves the cleavage of a carbon-sulfur bond, leading to the formation of an α,β-unsaturated carbonyl compound and a sulfenic acid or its corresponding anion. nih.govwikipedia.org

This process is essentially the reverse of the Michael addition of a sulfenic acid to an acrylate. The reaction is typically initiated by a base, which abstracts a proton from the carbon alpha to the sulfinyl group. nih.gov The resulting carbanion can then undergo elimination to yield the final products. The stability of the resulting α,β-unsaturated system and the sulfenate anion drives the reaction forward.

Studies on 1,5-dicarbonyl compounds have shown that retro-Michael reactions can be induced under specific conditions, such as with sodium iodide in DMSO. wustl.edu For β-keto esters, the retro-Michael reaction is a well-established pathway, particularly under basic conditions. nih.gov This reactivity is fundamental to the use of β-sulfinyl esters as sulfenate anion precursors, as described in the previous section. nih.gov The general mechanism is believed to proceed through a concerted or stepwise process involving the formation of an enolate intermediate followed by the departure of the sulfenate leaving group.

Pericyclic Rearrangements Involving Sulfoxide-Sulfenate Equilibria

Pericyclic reactions, particularly organicchemistrydata.orgwpmucdn.com-sigmatropic rearrangements, are a hallmark of allylic sulfoxides. organicchemistrydata.orgwpmucdn.comnih.gov This rearrangement involves the reversible transformation of an allylic sulfoxide into an allylic sulfenate ester. nih.govwikipedia.org The equilibrium generally favors the sulfoxide. nih.govorganicchemistrydata.org However, in the presence of a thiophilic reagent, the sulfenate ester can be trapped, leading to the formation of an allylic alcohol. wpmucdn.comnih.gov This process is known as the Mislow-Evans rearrangement. wpmucdn.comwikipedia.org

While this compound itself is not an allylic sulfoxide and thus does not directly undergo this rearrangement, the underlying principle of sulfoxide-sulfenate equilibrium is relevant to the broader chemistry of sulfoxides. organicchemistrydata.orgorganicchemistrydata.org The sulfoxide group can undergo thermal or ionic rearrangements. biu.ac.il For a organicchemistrydata.orgwpmucdn.com-sigmatropic rearrangement to occur, an allylic system is required, where the sulfoxide is adjacent to a carbon-carbon double bond. wikipedia.org

In related systems, such as 2-sulfinyl dienes, base-induced organicchemistrydata.orgwpmucdn.com-sigmatropic rearrangements have been studied. researchgate.netcsic.es These reactions proceed through deprotonation to form an allylic sulfoxide anion, which then undergoes the rearrangement. researchgate.net The stereochemical information from a chiral sulfoxide can be effectively transferred during this process, making it a valuable tool in asymmetric synthesis. nih.gov

Electrophilic Reactivity of the Sulfinyl Moiety

The sulfur atom in the sulfinyl group of this compound is electrophilic and can be attacked by nucleophiles. This reactivity is pronounced when the sulfoxide is activated by an electrophile.

A classic reaction demonstrating the electrophilicity of the sulfinyl sulfur is the Pummerer reaction. acs.org In this reaction, the sulfoxide is activated by an acid anhydride, typically acetic anhydride. Subsequent deprotonation at the α-carbon and rearrangement leads to the formation of an α-acyloxysulfide. acs.org While the classical Pummerer reaction involves α-deprotonation, related transformations can occur in aryl sulfoxides, leading to functionalization of the aromatic ring. acs.org

The sulfinyl group can also be a target for reduction. Deoxygenation of sulfoxides to the corresponding sulfides can be achieved using various reducing agents, often with the aid of metal catalysts. wikipedia.org

Furthermore, sulfinate esters, which are structurally related to sulfoxides, can act as electrophiles in Friedel-Crafts-type reactions. nih.gov In the presence of a Lewis acid, methyl sulfinates react with activated aromatic systems to yield aryl sulfoxides. nih.gov This highlights the electrophilic character of the sulfinyl sulfur, which is susceptible to attack by electron-rich aromatic rings. nih.gov

Radical Processes Involving Sulfinyl Species

Sulfinyl radicals (RSO•) are a fundamental class of sulfur-centered radicals, though their application in synthesis has been historically challenging. nih.gov These radicals can be generated from sulfoxides through various methods, including photolysis or reaction with other radical species. nih.govrsc.org

Studies involving the reaction of sulfoxides like dimethyl sulfoxide (DMSO) with reactive oxygen species (ROS), generated via Fenton chemistry, have revealed complex radical fragmentation pathways. rsc.org These reactions produce a variety of products that are indicative of radical-mediated mechanisms. rsc.org

Recent advancements have demonstrated the synthetic utility of sulfinyl radicals. A method for the generation of sulfinyl radicals from sulfinyl sulfones has been developed. nih.gov These radicals can then participate in dual radical addition/radical coupling reactions with unsaturated hydrocarbons to form various disulfurized compounds. nih.gov Another approach involves the photocatalyzed conversion of sulfinic acids to sulfoxides via a radical coupling pathway, providing an alternative to traditional sulfide (B99878) oxidation methods. acs.org These studies underscore the potential for this compound to participate in radical reactions under appropriate conditions, likely involving the formation of a sulfinyl radical through homolytic cleavage of a carbon-sulfur bond or reaction with an initiating radical species.

Stereochemical Aspects of Reactions Involving the Sulfinyl Center

The sulfinyl group in a molecule like this compound is a stereogenic center, provided the two organic substituents are different. In this specific case, the two propionate (B1217596) groups are identical, making the molecule achiral. However, the principles of stereochemistry at the sulfinyl center are crucial for understanding the reactivity of related chiral sulfoxides.

The sulfur atom of a sulfoxide has a tetrahedral geometry, with a lone pair of electrons acting as the fourth substituent. wikipedia.orgacs.org This chirality is configurationally stable, making chiral sulfoxides valuable as chiral auxiliaries in asymmetric synthesis. nih.govacs.org They can induce high levels of stereoselectivity in a variety of chemical transformations. nih.gov

The synthesis of enantiomerically enriched sulfoxides is a significant area of research. acs.org One of the foundational methods is the Andersen synthesis, which involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent. nih.govresearchgate.net This reaction proceeds with inversion of configuration at the sulfur center, allowing for predictable stereochemical outcomes. nih.gov

Reactions involving the sulfinyl group often proceed with a high degree of stereocontrol. For example, the organicchemistrydata.orgwpmucdn.com-sigmatropic rearrangement of chiral allylic sulfoxides exhibits excellent transfer of chirality from the sulfur atom to a new carbon stereocenter. nih.govthieme-connect.de Similarly, conjugate additions of nucleophiles to chiral vinyl sulfoxides can be highly stereoselective. acs.org The sulfinyl group can direct the approach of the nucleophile, leading to the formation of one diastereomer in preference to the other. This capacity for asymmetric induction is a cornerstone of modern synthetic organic chemistry. acs.orgyoutube.com

Theoretical and Computational Chemistry Investigations of Dimethyl 3,3 Sulfinyldipropionate

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. For Dimethyl 3,3'-sulfinyldipropionate, DFT calculations would provide a deep understanding of its intrinsic properties.

Detailed Research Applications:

Molecular Geometry Optimization: The first step would be to determine the most stable three-dimensional structure of the molecule. By using a functional like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), the bond lengths, bond angles, and dihedral angles of the ground state of this compound would be optimized. nih.gov

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, these calculations would identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and identify electrophilic and nucleophilic sites. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the sulfinyl and carbonyl groups, indicating susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity and would be used to compare the reactivity of this compound with other compounds. mdpi.com

Parameter Description Predicted Information for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to the chemical stability and reactivity of the molecule.
Electronegativity (χ) The power of an atom to attract electrons.A measure of the molecule's ability to attract electrons in a chemical bond.
Chemical Hardness (η) Resistance to change in electron distribution.A larger value indicates greater stability and lower reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations would provide insights into its conformational flexibility and how it interacts with its environment.

Detailed Research Applications:

Conformational Landscape: MD simulations can explore the potential energy surface of the molecule to identify its various stable conformations (rotamers). This is particularly relevant for a flexible molecule like this compound with several rotatable bonds. The simulations would reveal the relative populations of different conformers at a given temperature.

Intermolecular Interactions: By simulating this compound in a solvent (e.g., water), the nature of solute-solvent interactions can be studied. This includes the formation and lifetime of hydrogen bonds between the sulfinyl and carbonyl oxygen atoms and water molecules. Such simulations have been used to understand the behavior of molecules like DMSO in aqueous solutions. nih.govmdpi.com

Radius of Gyration (Rg): This parameter, calculated from MD trajectories, provides a measure of the molecule's compactness. Changes in Rg over time can indicate conformational changes. mdpi.com

Simulation Type Information Gained Relevance to this compound
Gas Phase Simulation Intrinsic flexibility and conformational preferences.Understanding the inherent structural dynamics of the isolated molecule.
Aqueous Solution Simulation Solvation effects and intermolecular hydrogen bonding.Predicting its behavior in a biological or environmental context.
Lipid Bilayer Simulation Interaction with cell membranes.Assessing its potential to permeate biological membranes. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism that is often difficult to obtain experimentally.

Detailed Research Applications:

Transition State Searching: For a potential reaction involving this compound, such as its oxidation or hydrolysis, computational methods can be used to locate the transition state structure. The geometry and energy of the transition state are critical for understanding the reaction kinetics.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. This has been applied to study the atmospheric degradation of other carbonyl compounds. copernicus.org

Reaction Coordinate Mapping: By mapping the energy profile along the reaction coordinate, the entire pathway from reactants to products via the transition state can be visualized. This provides a detailed step-by-step mechanism of the reaction.

Computational Step Objective Significance for this compound Reactions
Reactant & Product Optimization Find the lowest energy structures of starting materials and products.Establishes the thermodynamics of the reaction (enthalpy of reaction).
Transition State Search Locate the highest energy point along the reaction pathway.Identifies the kinetic barrier to the reaction.
Frequency Calculation Characterize stationary points as minima or transition states.Confirms the nature of the calculated structures.
Intrinsic Reaction Coordinate (IRC) Follow the reaction path from the transition state to reactants and products.Verifies that the transition state connects the correct reactants and products.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Detailed Research Applications:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, the calculated IR and Raman spectra would show characteristic peaks for the C=O, S=O, and C-O-C functional groups. Comparing these with experimental spectra can help in the structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants of a molecule. nih.gov These predicted values, when compared with experimental data, can help in the complete assignment of the NMR spectra and confirm the molecular structure.

Spectroscopic Technique Predicted Parameter Expected Information for this compound
Infrared (IR) Spectroscopy Vibrational frequencies and intensities.Identification of functional groups like C=O (strong absorption around 1735 cm⁻¹) and S=O (strong absorption around 1050 cm⁻¹).
Raman Spectroscopy Vibrational frequencies and intensities.Complementary information to IR, particularly for symmetric vibrations.
¹H NMR Spectroscopy Chemical shifts and coupling constants.Information on the chemical environment of the different protons in the molecule.
¹³C NMR Spectroscopy Chemical shifts.Information on the chemical environment of the different carbon atoms in the molecule.

Applications of Dimethyl 3,3 Sulfinyldipropionate in Advanced Organic Synthesis

Role as a Precursor for Diverse Organosulfur Compounds

The sulfinyl group in dimethyl 3,3'-sulfinyldipropionate is the focal point of its reactivity, enabling its conversion into other important sulfur-containing functional groups. This positions it as a key starting material for the synthesis of a diverse array of organosulfur molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Sulfoxides and Sulfinamides

This compound can act as a precursor for the synthesis of other sulfoxides and sulfinamides. The generation of a sulfenate anion intermediate by treatment with a suitable base is a key strategy. This nucleophilic sulfur species can then react with a variety of electrophiles to form new carbon-sulfur or nitrogen-sulfur bonds.

Recent research has highlighted the utility of β-sulfinyl esters, a class of compounds to which this compound belongs, in generating sulfenate anions for the synthesis of sulfoxides. These in situ generated sulfenate anions can participate in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling with aryl halides, to produce a wide range of diaryl and aryl alkyl sulfoxides. This method offers a significant advantage as it allows for the construction of the sulfoxide (B87167) functionality with precise control over the substituents.

Furthermore, one-pot, three-component synthesis strategies have been developed that utilize sulfoxide reagents to generate sulfenate anions, which are then trapped with carbon or nitrogen electrophiles to afford sulfoxides and sulfinamides, respectively. rsc.org This approach underscores the potential of compounds like this compound to serve as a source of the "SO" unit in modular synthetic strategies. The reaction of the sulfenate anion derived from this compound with electrophilic aminating agents would provide access to a variety of sulfinamides, which are themselves valuable intermediates in organic synthesis. thieme-connect.com

The following table summarizes representative examples of sulfoxide and sulfinamide syntheses that can be conceptually adapted from this compound.

Precursor TypeKey IntermediateElectrophileProduct ClassCatalyst/Reagent
β-Sulfinyl esterSulfenate anionAryl halideAryl sulfoxidePalladium catalyst
Sulfoxide reagentSulfenate anionAlkyl halideAlkyl sulfoxideGrignard reagent
Sulfoxide reagentSulfenate anionElectrophilic amineSulfinamideGrignard reagent

Derivatization to Sulfones and Sulfinate Esters

The sulfoxide functionality of this compound can be further oxidized to a sulfone group. This transformation is a common and reliable process in organosulfur chemistry, typically achieved using a variety of oxidizing agents. wikipedia.orgorganic-chemistry.org The resulting dimethyl 3,3'-sulfonyldipropionate would be a sulfone, a functional group with distinct chemical properties and applications, particularly in medicinal chemistry and materials science. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established synthetic route. acsgcipr.org For instance, hydrogen peroxide, often in the presence of a catalyst, is a common and environmentally benign oxidant for this purpose. organic-chemistry.orggaylordchemical.comorganic-chemistry.org

In addition to oxidation, the sulfoxide group can be converted into a sulfinate ester. One approach involves the Pummerer rearrangement, where a sulfoxide, in the presence of an activating agent like acetic anhydride, rearranges to an α-acyloxy thioether. wikipedia.orgresearchgate.net While this reaction typically involves sulfoxides with α-protons, variations of this chemistry could potentially be adapted. A more direct route to sulfinate esters from sulfoxides involves reaction with an alcohol in the presence of an activating agent. For example, tert-butyl sulfoxides can be activated with N-bromosuccinimide (NBS) and subsequently react with alcohols to furnish sulfinate esters. rsc.orgorganic-chemistry.org The conversion of this compound to the corresponding sulfinate ester would open up avenues for further functionalization, as sulfinate esters are versatile intermediates in their own right. rsc.orgresearchgate.netchemrxiv.orgrsc.org

The table below outlines the general transformations for converting sulfoxides to sulfones and sulfinate esters.

Starting MaterialTransformationReagentsProduct
SulfoxideOxidationHydrogen peroxide, m-CPBA, etc.Sulfone
SulfoxideEsterificationAlcohol, Activating Agent (e.g., NBS)Sulfinate Ester

Utility as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Chiral sulfoxides are of paramount importance in asymmetric synthesis, where they can function as chiral auxiliaries to control the stereochemical outcome of reactions. thieme-connect.comwiley-vch.deacs.orgillinois.edunih.gov If this compound can be prepared in an enantiomerically pure or enriched form, it holds significant potential as a chiral auxiliary. The stereogenic sulfur center can induce facial selectivity in reactions occurring at a prochiral center within the same molecule or in an intermolecular fashion. The ester functionalities could serve as handles for attaching the auxiliary to a substrate. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled.

Moreover, chiral sulfoxides are increasingly being recognized as effective ligands in transition metal-catalyzed asymmetric reactions. nih.govacs.org The sulfur and oxygen atoms of the sulfoxide group can coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of the catalytic process. The dicarboxylate structure of this compound offers intriguing possibilities for its use as a precursor to novel chiral ligands. For example, the ester groups could be modified to introduce other coordinating moieties, leading to the formation of bidentate or multidentate ligands with a chiral sulfoxide backbone. The development of new chiral ligands is a continuous pursuit in the field of asymmetric catalysis, and sulfoxide-based ligands have shown great promise. scispace.comacs.orgrsc.org

Development of Novel Carbon-Sulfur Bond Forming Reactions

This compound can be a valuable tool in the development of new methods for constructing carbon-sulfur (C-S) bonds, a fundamental transformation in organic synthesis. nih.govacs.org One potential avenue involves the activation of the sulfoxide group to generate an electrophilic sulfur species. For instance, the Pummerer rearrangement and related transformations convert sulfoxides into reactive intermediates that can be trapped by carbon nucleophiles, leading to the formation of new C-S bonds. wikipedia.orgresearchgate.netresearchgate.net By exploring the reactivity of this compound under such conditions, novel C-S bond-forming reactions could be devised.

Conversely, as discussed in section 6.1.1, this compound can be a source of a nucleophilic sulfur species (a sulfenate anion). The reaction of this in situ generated nucleophile with various carbon electrophiles represents another strategy for C-S bond formation. organic-chemistry.org The development of catalytic and stereoselective versions of these reactions would be of particular interest to the synthetic community.

Application in Specific Organic Transformations (e.g., Cross-Coupling Reactions)

The versatility of this compound extends to its potential application in specific and powerful organic transformations, such as transition metal-catalyzed cross-coupling reactions. While sulfoxides themselves have been explored as electrophiles in some cross-coupling reactions, researchgate.netresearchgate.net a more common strategy involves their conversion to more reactive coupling partners.

Specifically, the derivatization of this compound to a sulfinate salt or ester would render it a suitable nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.orgnih.govnih.gov The coupling of sulfinates with aryl or vinyl halides is a well-established method for the synthesis of sulfones and has been extended to the formation of other organosulfur compounds. This approach would allow for the incorporation of the sulfur-containing fragment of this compound into a wide range of complex molecules.

Furthermore, sulfoxide-mediated oxidative cross-coupling reactions have emerged as a novel strategy for the formation of carbon-carbon bonds. rsc.orgsoton.ac.uk In these reactions, a sulfoxide is used to activate one of the coupling partners, typically a phenol (B47542) or an arene, towards nucleophilic attack by the other partner. While this application would not directly incorporate the sulfur atom into the final product, it showcases the utility of sulfoxides as reagents to facilitate challenging transformations. The unique structure of this compound might offer advantages in terms of reactivity or selectivity in such processes.

The following table highlights the potential roles of this compound derivatives in cross-coupling reactions.

DerivativeRole in Cross-CouplingCoupling PartnerProduct Type
SulfinateNucleophilic partnerAryl/Vinyl HalideSulfone/Vinyl Sulfone
SulfoxideElectrophilic partnerOrganometallic ReagentBiaryl/Aryl-Alkyl

Degradation Pathways and Environmental Fate of Dimethyl 3,3 Sulfinyldipropionate

Chemical Degradation Mechanisms

The chemical breakdown of Dimethyl 3,3'-sulfinyldipropionate is expected to be driven by reactions targeting its ester and sulfinyl functional groups. The surrounding environmental conditions, such as pH and the presence of oxidants or reductants, will dictate the predominant degradation pathways.

The hydrolysis of sulfinyl esters can proceed through different mechanisms depending on the pH of the aqueous environment. Both the ester linkages and the central sulfur atom are potential sites for hydrolytic cleavage.

Under acidic conditions, the hydrolysis of simple sulfinyl esters, such as methyl benzenesulfinate (B1229208), is proposed to occur via an SN2-like mechanism at the sulfur atom. rsc.org This pathway is catalyzed by the protonation of the alkoxy oxygen, which facilitates the departure of the alcohol moiety. rsc.org Studies involving 18O-labelled methyl benzenesulfinate have observed a very small degree of oxygen isotope exchange during acid-catalyzed hydrolysis, suggesting that the formation of a stable sulfurane intermediate is unlikely and that a direct nucleophilic attack by water is the dominant mechanism. rsc.org

In alkaline solutions, hydrolysis of sulfinyl esters also occurs, but without any detectable oxygen isotope exchange at the sulfinyl oxygen, indicating a direct cleavage pathway. rsc.org

For β-sulfinyl esters, a class to which this compound belongs, a base-promoted retro-Michael reaction is a significant degradation pathway. tandfonline.commdpi.com This process involves the elimination of a sulfenate anion to yield an α,β-unsaturated ester. mdpi.comacs.org For this compound, this would likely lead to the formation of methyl acrylate (B77674) and a sulfenate intermediate derived from methyl 3-mercaptopropionate. Under the alkaline conditions that promote this reaction, the resulting methyl acrylate would also be susceptible to hydrolysis, yielding acrylate and methanol. tandfonline.com

Table 1: General Hydrolysis Pathways for Sulfinyl Esters

ConditionProposed MechanismGeneral Products
Acidic (e.g., H₃O⁺)SN2-like attack at sulfurSulfinic Acid, Alcohol
Alkaline (e.g., OH⁻)Direct Nucleophilic Acyl SubstitutionSulfinate Salt, Alcohol
Alkaline (for β-sulfinyl esters)Retro-Michael EliminationSulfenate Anion, α,β-Unsaturated Ester

The sulfur atom in a sulfinyl ester is in the +4 oxidation state and can undergo both oxidation and reduction.

An oxidative transformation of β-sulfinyl esters has been reported to generate sulfinate anions. rsc.org While studied in the context of asymmetric synthesis, this indicates a potential environmental pathway where oxidizing agents could convert the sulfinyl group. Further oxidation could potentially lead to the formation of sulfonate-containing species.

Conversely, transformations of sulfinate esters to compounds with sulfur in a lower oxidation state, such as sulfoxides and sulfides, represent reductive pathways. rsc.org These transformations are well-established in synthetic organic chemistry. For instance, the conversion of sulfinate esters to sulfides can be achieved via an S-allylation–reduction protocol. rsc.org While these are often synthetically driven, they point to the possibility of reductive degradation in anoxic environmental compartments where suitable reducing agents may be present.

Table 2: Potential Redox Transformations for Sulfinyl Esters

TransformationProcessPotential Product Class
OxidationConversion of sulfinyl groupSulfone-containing compounds
ReductionConversion of sulfinate esterSulfoxides, Sulfides

Kinetic Studies of Transformation Processes

Kinetic data on the degradation of this compound are not available in the reviewed literature. However, kinetic studies of related compounds provide some insight into the relative rates of certain processes.

For the acid-catalyzed hydrolysis of methyl benzenesulfinate, the rate of hydrolysis is significantly faster than the rate of oxygen isotope exchange. rsc.org The relative rate of hydrolysis to exchange was determined to be approximately 200:1, which supports a direct substitution mechanism rather than one involving a long-lived intermediate. rsc.org Studies on the degradation of various dipeptide esters have shown that decomposition follows first-order kinetics, with parallel pathways of intramolecular aminolysis and ester hydrolysis. nih.gov While structurally different, this highlights the common first-order kinetic behavior of ester degradation in aqueous solutions. nih.gov

Without specific experimental data for this compound, it is not possible to provide quantitative degradation rates or environmental half-lives.

Table 3: Illustrative Kinetic Data for Related Ester Degradation

Compound ClassProcessKinetic Finding
Sulfinyl EsterAcid-Catalyzed Hydrolysis vs. ExchangeRate of hydrolysis is ~200 times faster than oxygen isotope exchange. rsc.org
Dipeptide EsterDegradation at pH 7.4Follows first-order kinetics via parallel hydrolysis and cyclization pathways. nih.gov

Photochemical Degradation of Sulfinyl Esters

The photochemical degradation of sulfinyl esters is an anticipated environmental fate process, particularly in sunlit surface waters or on surfaces exposed to sunlight. Studies on alkyl arenesulfinates show that these compounds undergo photolysis upon irradiation.

The primary photochemical process involves the homolytic cleavage (fission) of the sulfinyl-oxygen (SO-OR) bond. This bond breaking results in the formation of a sulfinyl radical (R-S•=O) and an alkoxy radical (•OR). These highly reactive radical species can then undergo a variety of secondary reactions, including isomerization, disproportionation, and reaction with other molecules, leading to a range of degradation products. For example, the photolysis of allyl p-toluenesulfinate leads to some isomerization into the corresponding sulfone. The photo-racemization of optically active sulfinate esters further supports the reversible formation of a radical pair in a solvent cage.

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of Dimethyl 3,3'-sulfinyldipropionate typically involves the oxidation of its sulfide (B99878) precursor, Dimethyl 3,3'-thiodipropionate. Such oxidation reactions can be exothermic and may require precise control to prevent over-oxidation to the sulfone. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages for this process.

Automated continuous flow chemistry systems enable superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and enhanced reproducibility. ucl.ac.uk For the synthesis of this compound, a flow reactor could be designed where the sulfide precursor and a selective oxidizing agent are mixed in a micro- or meso-scale channel. This setup allows for rapid heat dissipation, minimizing the risk of thermal runaways and the formation of byproducts. nih.gov

Furthermore, integrating these flow reactors with automated control schemes can significantly improve process reliability and efficiency. nih.gov Automated platforms can monitor the reaction in real-time using in-line analytical techniques (e.g., IR or Raman spectroscopy) and use feedback loops to adjust flow rates or temperatures, ensuring consistent product quality. This approach is becoming increasingly valuable for generating libraries of compounds for screening purposes and for the scalable, on-demand production of fine chemicals. ucl.ac.uknih.gov The application of automated flow synthesis could facilitate the rapid production of this compound and its derivatives with high purity, paving the way for their broader investigation and use. taylorandfrancis.com

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. ucl.ac.uk The synthesis of this compound is well-suited for a bio-inspired approach, potentially involving two key enzymatic steps.

First, the formation of the ester bonds could be achieved using lipases. Lipases are widely used in industry to catalyze esterification and transesterification reactions under mild conditions. mdpi.com The synthesis could start from 3,3'-thiodipropionic acid and methanol, with an immobilized lipase (B570770) such as Candida antarctica lipase B (CALB) facilitating the reaction. This avoids the use of harsh acid catalysts and simplifies product purification. nih.gov

Second, the selective oxidation of the sulfur atom can be accomplished using oxidative enzymes. A significant challenge in the chemical oxidation of sulfides is stopping the reaction at the sulfoxide (B87167) stage without forming the sulfone. Biocatalysts like monooxygenases and peroxidases are known to perform this transformation with high chemo- and enantioselectivity. nih.govfrontiersin.org For instance, Baeyer-Villiger monooxygenases or cytochrome P450 monooxygenases could be employed to convert Dimethyl 3,3'-thiodipropionate into this compound, potentially affording a single enantiomer if a chiral sulfoxide is desired. ucl.ac.ukfrontiersin.org This biocatalytic route would represent a more sustainable and efficient pathway to the target molecule. nih.gov

Advanced Materials Science Applications beyond Traditional Chemical Synthesis

The functional groups within this compound suggest its potential as a building block or precursor in materials science. Sulfoxides are known intermediates in the synthesis of various chemically useful materials. taylorandfrancis.com

A particularly promising application lies in the development of antioxidant polymer stabilizers. Structures based on thiodipropionate esters are already recognized for their antioxidant properties. wikipedia.org Sulfoxides can undergo a thermal elimination reaction to generate sulfenic acids, which are potent antioxidants. wikipedia.org Incorporating this compound as a monomer into a polymer backbone could create advanced materials with built-in, long-term stability against oxidative degradation.

The polar sulfinyl group and the ester functionalities could also be exploited to create polymers with unique properties. These groups can engage in hydrogen bonding and dipole-dipole interactions, influencing the material's physical properties, such as its solubility, thermal stability, and adhesion characteristics. As a precursor, it could be used to synthesize specialty polymers for coatings, adhesives, or functional textiles where its specific chemical reactivity and polarity can be leveraged. The well-known sulfoxide, Dimethyl sulfoxide (DMSO), is an excellent solvent, and polymers containing this functional group could exhibit unique solvation properties. britannica.com

Development of Machine Learning Models for Reactivity Prediction and Compound Design

Machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. vanderbilt.eduresearchgate.net For a compound like this compound, ML models could be developed to accelerate research and development in several ways.

By training models on large datasets of organosulfur compounds, it would be possible to predict the reactivity of this compound with a high degree of accuracy. maxapress.com For example, an ML model could forecast the outcome of its reaction with various nucleophiles, electrophiles, or oxidizing agents, saving significant experimental time and resources. nih.gov These models work by learning the relationship between molecular descriptors (e.g., electronic properties, structural fingerprints) and experimental reactivity data. nih.govalmacgroup.com

Furthermore, ML can guide the design of new compounds derived from the this compound scaffold. A quantitative structure-property relationship (QSPR) model could be built to correlate structural modifications with desired properties, such as antioxidant capacity or thermal stability. vanderbilt.edu Researchers could then use this model to computationally screen thousands of virtual derivatives and identify candidates with optimized properties for specific applications, such as the advanced materials discussed previously. This predictive power significantly streamlines the discovery of new, high-performance molecules. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing dimethyl 3,3'-sulfinyldipropionate with high yield and purity?

  • Methodological Answer : Utilize a factorial design approach to systematically vary reaction parameters (e.g., temperature, catalyst concentration, solvent ratio) and identify interactions affecting yield. For example, a 2³ factorial design can isolate critical factors like sulfoxide formation efficiency . Pair this with Design of Experiments (DOE) frameworks to minimize trial repetitions while maximizing data robustness . Validate purity via HPLC or GC-MS, referencing standardized protocols from NIST for compound verification .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm sulfinyl group geometry and methyl ester linkages.
  • FTIR to detect S=O vibrational modes (~1050 cm⁻¹).
  • DFT calculations (e.g., Gaussian 16) to model electronic properties and compare with experimental data . Cross-reference spectral libraries from authoritative sources like NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard mitigation strategies outlined in chemical hygiene plans:

  • Use fume hoods for synthesis to limit inhalation exposure.
  • Implement rigorous waste disposal procedures for sulfinyl-containing byproducts.
  • Refer to Safety Data Sheets (SDS) for emergency response, including first-aid measures for dermal contact . Training on safety regulations (e.g., 100% compliance with lab safety exams) is mandatory .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s reactivity?

  • Methodological Answer : Deploy COMSOL Multiphysics or Gaussian to simulate reaction pathways and compare with empirical results. For instance, discrepancies in sulfoxide oxidation kinetics can be analyzed via transition-state modeling to identify overlooked intermediates . Integrate machine learning (e.g., neural networks) to predict side reactions and refine experimental conditions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

  • Methodological Answer : Apply statistical process control (SPC):

  • Monitor critical quality attributes (CQAs) like enantiomeric purity using chiral HPLC.
  • Use control charts to track variability sources (e.g., raw material impurities, humidity).
  • Implement a split-plot experimental design to isolate equipment-related vs. procedural errors .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s environmental fate?

  • Methodological Answer : Combine methodologies:

  • Atmospheric Chemistry : Model degradation pathways using DOE’s air-surface exchange frameworks .
  • Ecotoxicology : Use in silico tools (e.g., ECOSAR) to predict aquatic toxicity.
  • Data Integration : Leverage AI-driven platforms (e.g., smart laboratories) to correlate experimental and field data .

Methodological Frameworks for Data Analysis

Q. What statistical methods are appropriate for analyzing non-linear relationships in this compound’s reaction kinetics?

  • Methodological Answer :

  • Multivariate Analysis : Partial Least Squares (PLS) regression to handle collinear variables.
  • Bayesian Inference : Quantify uncertainty in rate constants using Markov Chain Monte Carlo (MCMC) sampling.
  • Comparative Analysis : Benchmark results against analogous sulfinyl compounds to identify mechanistic outliers .

Tables for Experimental Design

Factor Levels Response Variable
Temperature (°C)80, 100, 120Yield (%)
Catalyst Loading0.5 mol%, 1.0 mol%, 1.5 mol%Enantiomeric Excess (ee)
Solvent PolarityToluene, THF, DMFReaction Time (hr)

Table 1: Example factorial design for optimizing synthesis parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.